molecular formula C13H6BrCl3N2O B13806465 2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

Cat. No.: B13806465
M. Wt: 392.5 g/mol
InChI Key: SSKUYFDPVJRAKE-UHFFFAOYSA-N
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Description

2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and a benzoxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of benzoxazole derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur at the correct positions on the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions, reducing the risk of side reactions, and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Scientific Research Applications

2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone
  • 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Uniqueness

Compared to similar compounds, 2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine stands out due to its unique combination of halogen atoms and the benzoxazole ring. This structure provides distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H6BrCl3N2O

Molecular Weight

392.5 g/mol

IUPAC Name

2-(5-bromo-2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H6BrCl3N2O/c14-5-1-2-7(15)6(3-5)13-19-12-9(20-13)4-8(16)11(18)10(12)17/h1-4H,18H2

InChI Key

SSKUYFDPVJRAKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Cl

Origin of Product

United States

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